Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes a three-step substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the compound itself.
Coupling Reactions: Particularly Suzuki–Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate, to facilitate the coupling reaction.
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both fluorine and sulfamoyl groups, which can impart specific reactivity and properties to the compound. This makes it particularly useful in specialized organic synthesis applications .
Properties
Molecular Formula |
C14H19BFNO6S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
methyl 2-fluoro-5-sulfamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BFNO6S/c1-13(2)14(3,4)23-15(22-13)10-7-8(24(17,19)20)6-9(11(10)16)12(18)21-5/h6-7H,1-5H3,(H2,17,19,20) |
InChI Key |
URWBVEHZTPVRNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)OC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.